

Early In-Vitro Efficacy of NMK-TD-100: A Technical Overview

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Compound of Interest

Compound Name: *Nmk-TD-100*

Cat. No.: *B13441705*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early in-vitro studies of **NMK-TD-100**, a novel synthetic 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole derivative. The data presented herein elucidates its mechanism of action as a potent microtubule modulating agent with significant anti-proliferative and apoptotic effects in cancer cells.

Quantitative Analysis of Cytotoxicity

NMK-TD-100 has demonstrated significant cytotoxic effects against human cervical carcinoma (HeLa) cells, while exhibiting lower toxicity towards normal human peripheral blood mononuclear cells (PBMCs). The primary assays used to quantify this activity were the MTT assay and the colony formation assay.

Table 1: Cytotoxicity of NMK-TD-100 in HeLa and PBMC Cells (48h Treatment)

Cell Line	Concentration (μM)	Cell Viability (%)	Percentage of Cell Death	IC50 (μM)
HeLa	0	100	-	1.42 ± 0.11[1][2] [3]
1	~80	-		
2.5	~50	-		
5	~30	-		
10	~20	-		
25	~15	-		
50	~10	-		
100	~5	-		
PBMC	0	-	0	> 100
25	-	~5		
50	-	~10		
100	-	~15		

Table 2: Effect of NMK-TD-100 on HeLa Cell Colony Formation (48h Treatment)

Concentration (μM)	Colony Formation (% of Control)
0	100
1	~75
2.5	~40
5	~15
10	~5

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of **NMK-TD-100** on HeLa and PBMC cells.

Methodology:

- HeLa cells were seeded in 96-well plates and cultured for 24 hours.
- Cells were then treated with varying concentrations of **NMK-TD-100** (0-100 μ M) and incubated for 48 hours.
- Following treatment, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
- The formazan crystals were dissolved in DMSO.
- The absorbance was measured at 570 nm using a microplate reader.
- Cell viability was expressed as a percentage of the control (untreated cells).
- For PBMCs, freshly isolated cells were treated with **NMK-TD-100** for 48 hours, and cell death was assessed.

Colony Formation Assay

Objective: To assess the long-term proliferative potential of HeLa cells after treatment with **NMK-TD-100**.

Methodology:

- HeLa cells were seeded in six-well plates at a density of 1,000 cells per well.
- Cells were treated with **NMK-TD-100** (0-10 μ M) for 48 hours.
- The medium containing **NMK-TD-100** was replaced with fresh medium.
- Cells were cultured for an additional 10 days to allow for colony formation.

- Colonies were fixed with methanol and stained with 0.5% crystal violet.
- The number of colonies was quantified by dissolving the stained cells in Sorenson's buffer and measuring the optical density at 550 nm.

Cell Cycle Analysis

Objective: To determine the effect of **NMK-TD-100** on the cell cycle progression of HeLa cells.

Methodology:

- HeLa cells were treated with **NMK-TD-100** (0-5 μ M) for 24 hours.
- Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
- Fixed cells were washed and resuspended in PBS containing RNase A (100 μ g/mL) and propidium iodide (PI, 50 μ g/mL).
- The DNA content of the cells was analyzed by flow cytometry.
- The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in HeLa cells by **NMK-TD-100**.

Methodology:

- HeLa cells were treated with **NMK-TD-100** (0-10 μ M) for 36 hours.
- Cells were harvested and washed with cold PBS.
- Cells were resuspended in Annexin V binding buffer.
- Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
- The mixture was incubated in the dark for 15 minutes at room temperature.

- The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Core Mechanism of Action: Microtubule Destabilization and Apoptosis Induction

NMK-TD-100 exerts its anti-cancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis.

Tubulin Binding and Polymerization Inhibition

In-vitro studies have shown that **NMK-TD-100** directly binds to tubulin, the protein subunit of microtubules.[1] It has an IC50 value of $17.5 \pm 0.35 \mu\text{M}$ for the inhibition of tubulin polymerization in a cell-free system. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a net depolymerization of the microtubule network.

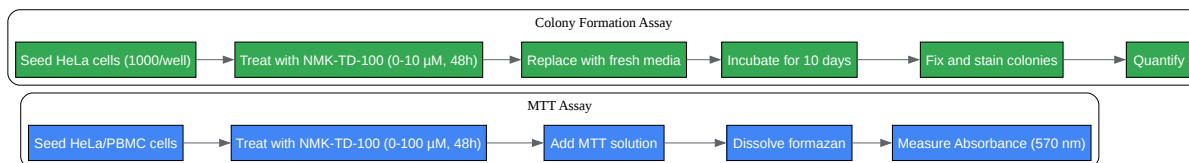
Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This triggers the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase. Flow cytometry analysis of **NMK-TD-100**-treated HeLa cells showed a significant increase in the percentage of cells in the G2/M phase.

Induction of the Mitochondrial Apoptotic Pathway

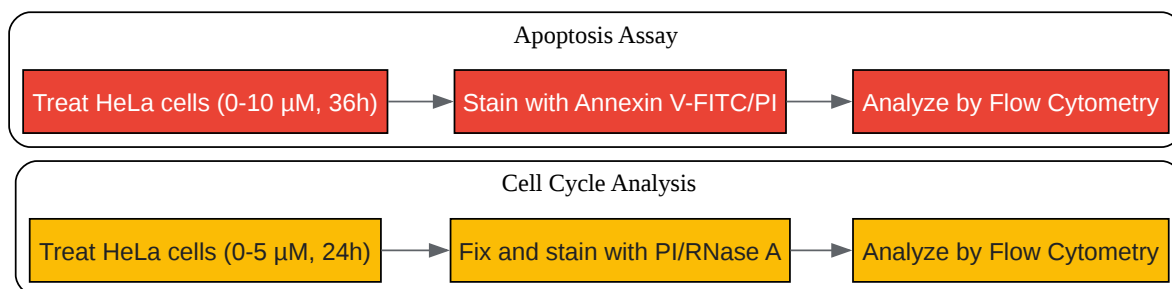
Prolonged arrest at the G2/M phase ultimately leads to the induction of apoptosis, or programmed cell death. **NMK-TD-100** was found to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a decline in the mitochondrial membrane potential and is regulated by the Bcl-2 family of proteins. Western blot analysis revealed that **NMK-TD-100** treatment leads to an upregulation of the pro-apoptotic proteins p53 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to the execution of apoptosis.

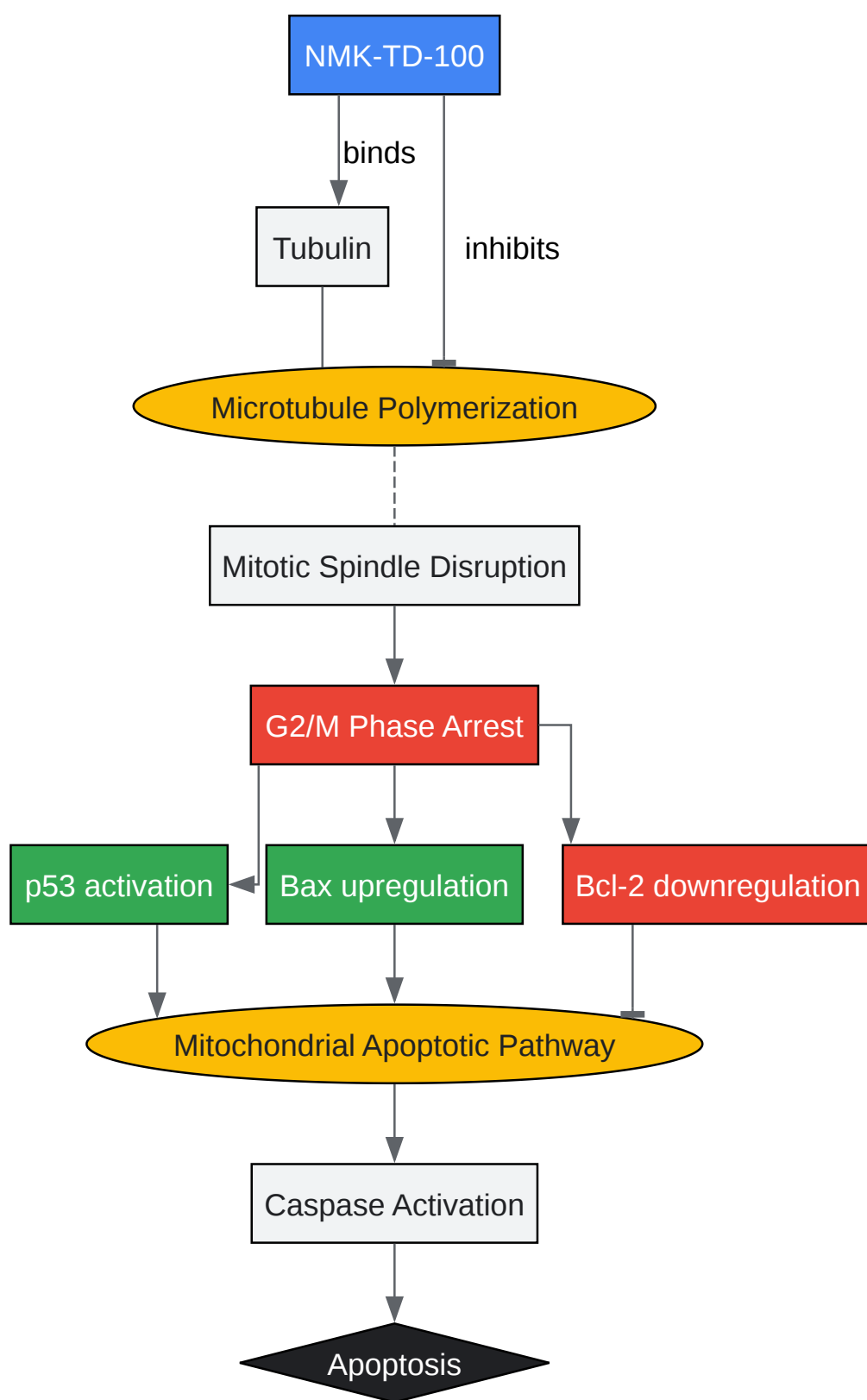
Visualizations



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Caption: Experimental workflows for cytotoxicity assessment of **NMK-TD-100**.





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